1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride
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Description
1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride, also known as TATD, is a heterocyclic compound that has been widely used in scientific research. TATD has a unique structure that makes it a valuable tool for studying various biochemical and physiological processes.
Scientific Research Applications
Structural Characteristics and Metal Complexation
- Complexation and Conformation : The structure of compounds similar to "1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene; dihydrochloride" often exhibits a conformation that is conducive to metal complexation. For instance, a study on o-xylyl cross-bridged cyclams highlighted their U-shaped conformation, which is well-oriented for metal complexation (Hubin et al., 1999).
- Synthesis for Metal Complexes : These compounds' ability to form complexes with metals has been demonstrated in various studies. For example, a study on 1,2,4-Triazolo[2,3-h]-7,9-thiaza-11-crown-4 showed its potential for the complexation of metal atoms, indicating a broad applicability in creating metal-organic frameworks or catalysts (Lazrak et al., 2000).
Synthesis and Chemical Reactions
- One-Pot Synthesis : An efficient one-pot synthesis method for derivatives of "1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene" from functionalized dihydropyridines was reported, showcasing the versatility of these compounds in synthetic chemistry (Dotsenko et al., 2007).
- Cycloaddition Reactions : Cycloaddition reactions of benzocyclopropene with aromatic nitrile oxides to synthesize bridged oxazonine compounds demonstrate the reactivity and potential applications of these structures in synthesizing novel organic frameworks (Nitta et al., 1979).
Molecular Structure and Characterization
- Molecular Structure Determination : X-ray crystallography has been employed to establish the molecular structure of derivatives, highlighting the detailed understanding of their 3D conformation and potential for specific interactions in molecular engineering (Soldatenkov et al., 1996).
properties
IUPAC Name |
1,4,8-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-2-6-13-9-7-11-5-4-8(9)12-10(13)3-1;;/h1-3,6,11H,4-5,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBLHTPIFZTYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C3N2C=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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